molecular formula C8H8NNaO3S B016591 Sodium indoline-2-sulfonate CAS No. 26807-68-1

Sodium indoline-2-sulfonate

Cat. No. B016591
CAS RN: 26807-68-1
M. Wt: 221.21 g/mol
InChI Key: LHNPRQKIWHMSOA-UHFFFAOYSA-M
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of sodium indoline-2-sulfonate and its derivatives features a core indoline unit with sulfonyl functional groups, providing a range of chemical reactivities. The structure is characterized by intramolecular hydrogen bonds and ionic interactions, which contribute to its stability and reactivity (Pelosi et al., 2006).

Chemical Reactions and Properties

Sodium indoline-2-sulfonate participates in various chemical reactions, including sulfonylation and amination, showcasing its versatility in organic synthesis. For example, copper(II)-catalyzed direct sulfonylation of C(sp(2))-H bonds with sodium sulfinates highlights the compound's role in synthesizing diverse aryl sulfones (Rao & Shi, 2015). Moreover, electrochemical oxidative amination of sodium sulfinates for sulfonamide synthesis demonstrates its potential in green chemistry applications (Jiang et al., 2016).

Physical Properties Analysis

The physical properties of sodium indoline-2-sulfonate derivatives, such as their amorphous nature and thermal stability, are significantly influenced by the degree of sulfonylation. These properties are critical for the application of these compounds in various domains, including materials science (Wang, Chen, & Xu, 1998).

Scientific Research Applications

  • An efficient method for the synthesis of 2-sulfonated 9H-pyrrolo[1,2-a]indoles, using sodium iodide as a catalyst, has been developed. This method yields moderate to good results in pharmaceutical applications (Zhang, Gao, Chen, Tang, & Zhao, 2017).

  • The synthesis of indoline derivatives from N-sulfonamides, including Sodium indoline-2-sulfonate, has potential applications in pharmaceuticals and nutraceuticals (Itô, Tanaka, & Kayama, 1977).

  • Sodium polystyrene sulfonate, a related compound, has been associated with fatal gastrointestinal injury, highlighting the importance of safety considerations in its application (Harel et al., 2013).

  • A convenient and environmentally friendly method for preparing 2-sulfonylindoles from indoles and sodium sulfinates has been developed, using KI in water. This method demonstrates high regioselectivity and yields moderate to good results (Li, Wang, & Yan, 2017).

  • Visible-light-driven photoredox-catalyzed multicomponent reactions have been used to synthesize various sulfonated 2,3-disubstituted indolines, which can be transformed into diverse functionalized indoles. This method has potential applications in the synthesis of complex organic molecules (Pramanik et al., 2020).

  • New indolyl aryl sulfones have shown exceptional anti-HIV-1 activity, with certain compounds demonstrating sub-nanomolar activity in cell-based assays. This suggests potential pharmaceutical applications for Sodium indoline-2-sulfonate derivatives (Ragno et al., 2006).

  • Sodium polystyrene sulfonate use in advanced age patients is associated with a higher risk of hospitalization for serious gastrointestinal events, indicating its significant clinical impact (Noel et al., 2019).

  • Sodium lignin sulfonate, a waste product from paper manufacturing, has been effectively used in forward osmosis for desert restoration, demonstrating environmental applications (Duan, Litwiller, Choi, & Pinnau, 2014).

Safety And Hazards

While specific safety and hazard information for Sodium indoline-2-sulfonate is not available in the search results, general safety measures for handling chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with eyes, skin, or clothing .

Future Directions

Recent developments in green approaches for sustainable synthesis of indole-derived scaffolds have been highlighted . This includes the use of different elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles to synthesize either the indole nucleus or its derivatives .

properties

IUPAC Name

sodium;2,3-dihydro-1H-indole-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S.Na/c10-13(11,12)8-5-6-3-1-2-4-7(6)9-8;/h1-4,8-9H,5H2,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNPRQKIWHMSOA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635468
Record name Sodium 2,3-dihydro-1H-indole-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium indoline-2-sulfonate

CAS RN

26807-68-1
Record name Sodium 2,3-dihydro-1H-indole-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
HF Russell, BJ Harris, DB Hood… - Organic Preparations …, 1985 - Taylor & Francis
… the reaction of indole (I) with aqueous ethanolic sodium bisulfite to produce sodium indoline-2-sulfonate (11). … 5-SUBSTITUTED INDOLES via SODIUM INDOLINE-2-SULFONATE:. …
Number of citations: 33 www.tandfonline.com
P Arapitsas, G Guella, F Mattivi - Scientific reports, 2018 - nature.com
Wine has one of the broadest chemical profiles, and the common oenological practice of adding the antioxidant and antimicrobial sulfur dioxide has a major impact on its metabolomic …
Number of citations: 64 www.nature.com
SH Benabadji, R Wen, JB Zheng… - Acta Pharmacologica …, 2004 - researchgate.net
… 5-Substituted indoles via sodium indoline2-sulfonate, a reexamination. Org Prep Proc 1985; 17:391-9. Allen MS, Hamaker LK, LaLoggia AJ, Cook.…
Number of citations: 168 www.researchgate.net
D BATUR - 2023 - open.metu.edu.tr
… As shown in Scheme 13, the reaction of indole (41) with NaHSO3 yielded the corresponding sodium indoline-2-sulfonate monohydrate 42. The next step was the nitrogen protection …
Number of citations: 0 open.metu.edu.tr
LA Gharat - 1996 - search.proquest.com
The major focus of our research has been the design, synthesis and pharmacological evaluation of serotonin or 5-hydroxytryptamine (5-HT; 1) analogs. These include the …
Number of citations: 3 search.proquest.com
AS Hogendorf, A Hogendorf, K Popiołek-Barczyk… - European Journal of …, 2019 - Elsevier
The 5-HT 7 receptor has recently gained much attention due to its involvement in multiple physiological functions and diseases. The insufficient quality of the available molecular probes …
Number of citations: 24 www.sciencedirect.com
MAH Ismail, DA Abou El Ella, KAM Abouzid… - Bioorganic & medicinal …, 2012 - Elsevier
… First, indole was converted into Sodium Indoline-2-sulfonate using sodium bisulfite. Second, it was acetylated using acetic anhydride to give sodium 1-acetylindoline-2-sulfonate.Third; …
Number of citations: 26 www.sciencedirect.com
S Chen, M Zhang, R Su, X Chen, B Feng, Y Yang… - ACS …, 2019 - ACS Publications
The development of a rational strategy to achieve the complete regioselectivity and the capability to switch regioselectivity is an appealing, yet challenging, puzzle in transition-metal-…
Number of citations: 58 pubs.acs.org
L Cai, X Liu, X Tao, D Shen - Synthetic communications, 2004 - Taylor & Francis
Aryl nitriles were easily prepared from the corresponding bromides and copper cyanide in good yields through microwave‐accelerated Rosenmund–von Braun reaction in N‐…
Number of citations: 49 www.tandfonline.com
李国华, 朱家俊, 李媛, 应元霸, 吕德义 - 浙江工业大学学报, 2018 - xb.qks.zjut.edu.cn
: 以靛红为原料, 采用线性扫描伏安法探讨了电解液组成对电还原过程的影响. 实验结果表明: 当 阴极电解液由硫酸(1.5 mol/L), 甲醇(5.0 mol/L) 和靛红组成, 阳极电解液由硫酸(1.0 mol/L) 溶液…
Number of citations: 4 xb.qks.zjut.edu.cn

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